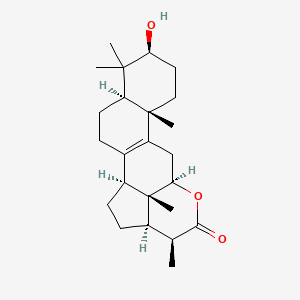

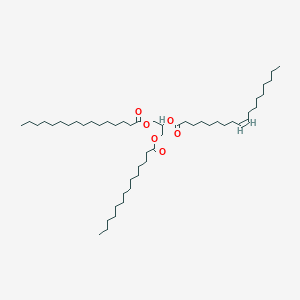

![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide CAS No. 2041095-50-3](/img/structure/B3026010.png)

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Overview

Description

“N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide” is a chemical compound with the CAS Number: 1206161-97-8. It has a molecular weight of 425.51 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 425.51 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Ulcerative Colitis Treatment

Filgotinib-d4 has been evaluated as a potential treatment for ulcerative colitis. Ulcerative colitis is an inflammatory bowel disease characterized by chronic inflammation of the colon and rectum. Filgotinib-d4 is an oral Janus kinase 1 (JAK1) preferential inhibitor, which modulates proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway. Clinical trials have demonstrated its efficacy and safety in inducing and maintaining remission in patients with moderately to severely active ulcerative colitis .

Rheumatoid Arthritis (RA)

Filgotinib-d4, as a novel JAK1-preferential inhibitor, has shown promise in treating patients with moderately-to-severely active RA. It selectively inhibits JAK1-dependent cytokine signaling, which plays a crucial role in the pathogenesis of RA. Clinical studies, including the DARWIN (phase 2) and FINCH (phase 3) trials, have explored its effectiveness in managing RA symptoms .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Filgotinib-d4, also known as Filgotinib, is a selective inhibitor of Janus kinase (JAK) 1 . JAK1 is an enzyme that plays a crucial role in the signaling of pro-inflammatory cytokines . The primary target of Filgotinib-d4 is JAK1, and its inhibition modulates a subset of pro-inflammatory cytokines .

Mode of Action

Filgotinib-d4 acts by selectively inhibiting the phosphorylation of JAK1, thereby preventing the activation of Signal Transducer and Activator of Transcription (STAT) proteins . This inhibition ultimately results in reduced pro-inflammatory cytokine signaling . Filgotinib-d4 demonstrates preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays .

Biochemical Pathways

The JAK-STAT pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have rheumatoid arthritis . Filgotinib-d4 acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation . This ultimately results in reduced pro-inflammatory cytokine signaling .

Pharmacokinetics

Filgotinib-d4 is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . Both the parent and the metabolite demonstrate low binding to plasma proteins in humans . Filgotinib-d4 is mainly eliminated in the urine as the metabolite .

Result of Action

The inhibition of JAK1 by Filgotinib-d4 reduces the symptoms of diseases like rheumatoid arthritis and ulcerative colitis by limiting the action of Janus kinase enzymes, which are involved in the inflammation . Filgotinib-d4 isn’t a painkiller, but it can reduce the symptoms and limit the joint damage that could be caused by these conditions .

Action Environment

The efficacy and safety of Filgotinib-d4 have been demonstrated in clinical studies . The united states food and drug administration requested additional data from two ongoing clinical studies assessing the potential impact of filgotinib-d4 on sperm parameters .

properties

IUPAC Name |

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-LZMSFWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

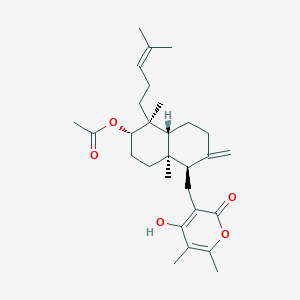

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

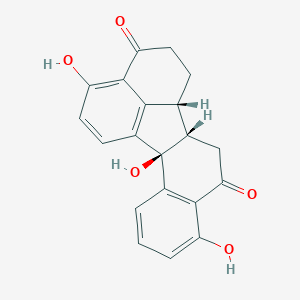

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

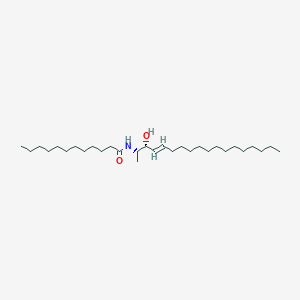

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)